molecular formula C11H16BNO6S B1418436 (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid CAS No. 871333-02-7

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Cat. No. B1418436
CAS RN: 871333-02-7
M. Wt: 301.13 g/mol
InChI Key: MCYOYCLLZQYKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1100095-14-4. It has a molecular weight of 301.13 and its IUPAC name is 4-methoxy-3-(4-morpholinylsulfonyl)phenylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BNO6S/c1-18-10-3-2-9 (12 (14)15)8-11 (10)20 (16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid” is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 301.13 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.

Direct Arylation

The compound can be used in Pd-catalyzed direct arylation . This process involves the direct functionalization of C-H bonds in arenes and heteroarenes using transition metal catalysts.

Synthesis Using Palladium-Catalyzed Arylation

This compound can be used in the highly effective synthesis using palladium-catalyzed arylation . This method is used to form carbon-carbon bonds and is a key step in the synthesis of many pharmaceuticals and fine chemicals.

Suzuki-Miyaura Cross-Coupling in Water

The compound can be used in Suzuki-Miyaura cross-coupling reactions conducted in water . This is a more environmentally friendly method of conducting these reactions, as it reduces the need for organic solvents.

Palladium-Catalyzed Stereoselective Heck-Type Reaction

This compound can be used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are used to form carbon-carbon double bonds with high stereoselectivity.

6. Preparation of Biologically and Pharmacologically Active Molecules This compound can be used as a reactant for the preparation of biologically and pharmacologically active molecules . This makes it valuable in the field of medicinal chemistry, where it can be used to synthesize new drugs.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-methoxy-3-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYOYCLLZQYKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657426
Record name [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

CAS RN

871333-02-7
Record name [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-(morpholin-4-ylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 2
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 5
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.